molecular formula C8H13NO7S B14801814 (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol sulfate

(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol sulfate

Cat. No.: B14801814
M. Wt: 267.26 g/mol
InChI Key: XMKMDCQARLSZNY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol typically involves the reaction of pyridoxine with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including hydroxymethylation and subsequent cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of pyridoxine, such as aldehydes, carboxylic acids, and substituted pyridines .

Scientific Research Applications

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: Its antioxidant properties make it valuable in studying oxidative stress and related biological processes.

    Medicine: The compound’s ability to chelate metal ions and inhibit lipid peroxidation is explored for potential therapeutic applications.

    Industry: It is used in the production of antioxidants and other specialty chemicals.

Mechanism of Action

The mechanism by which 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol exerts its effects involves several pathways:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyridoxine and bis(hydroxymethyl) compounds such as:

  • Pyridoxine (Vitamin B6)
  • Bis(hydroxymethyl)furans
  • Isohexides

Uniqueness

What sets 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol apart is its enhanced antioxidant properties and ability to chelate metal ions more effectively than its counterparts. This makes it a promising candidate for various applications in medicine and industry .

Properties

Molecular Formula

C8H13NO7S

Molecular Weight

267.26 g/mol

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;sulfuric acid

InChI

InChI=1S/C8H11NO3.H2O4S/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-5(2,3)4/h2,10-12H,3-4H2,1H3;(H2,1,2,3,4)

InChI Key

XMKMDCQARLSZNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.OS(=O)(=O)O

Origin of Product

United States

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